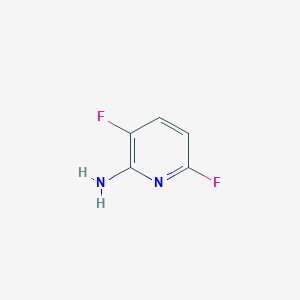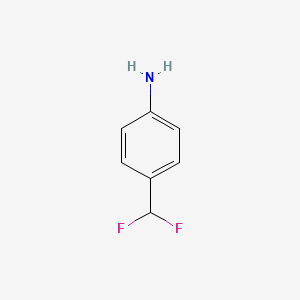
4-(Difluoromethyl)aniline
Übersicht
Beschreibung
4-(Difluoromethyl)aniline is an organic compound with the molecular formula C7H7F2N. It is characterized by the presence of a difluoromethyl group (-CF2H) attached to the para position of an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)aniline has a wide range of applications in scientific research:
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Zukünftige Richtungen
The inclusion of fluorine atoms or heterocyclic moiety into drug structures represents a recurrent motif in medicinal chemistry . The combination of these two features is constantly appearing in new molecular entities with various biological activities . This is demonstrated by the increasing number of newly synthesized fluorinated heterocyclic compounds among the FDA-approved drugs .
Wirkmechanismus
Target of Action
4-(Difluoromethyl)aniline is a chemical compound with the molecular formula C7H7F2N It’s known that similar compounds have been used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . Succinate dehydrogenase is an enzyme complex that plays a crucial role in the citric acid cycle and the electron transport chain, two key processes in cellular respiration.
Mode of Action
Based on its potential use in the synthesis of succinate dehydrogenase inhibitors , it can be inferred that it might interact with this enzyme complex, leading to inhibition of its activity. This could result in disruption of the citric acid cycle and the electron transport chain, affecting energy production in cells.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cellular respiration, given its potential role as a succinate dehydrogenase inhibitor . Inhibition of succinate dehydrogenase could disrupt the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production within cells.
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they would show good oral absorption and the ability to cross lipid barriers .
Result of Action
Based on its potential role as a succinate dehydrogenase inhibitor , it can be inferred that its action could lead to disruption of cellular respiration, affecting energy production within cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances could potentially affect the compound’s stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)aniline typically involves the introduction of a difluoromethyl group to an aniline derivative. One common method is the reaction of 4-nitroaniline with difluoromethylating agents, followed by reduction of the nitro group to an amine. This process can be carried out under various conditions, including the use of metal catalysts and specific solvents .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation techniques. These methods may involve the use of difluorocarbene precursors and specialized reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various difluoromethylated derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The aniline ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions include difluoromethylated aromatic compounds, amines, and substituted aniline derivatives .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different reactivity and properties.
4-Fluoroaniline: Has a single fluorine atom, resulting in distinct chemical behavior compared to 4-(Difluoromethyl)aniline.
Uniqueness: this compound is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects. These effects influence its reactivity, making it a valuable compound in various chemical transformations and applications .
Eigenschaften
IUPAC Name |
4-(difluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVATKJLVXRQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700745 | |
| Record name | 4-(Difluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49658-26-6 | |
| Record name | 4-(Difluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


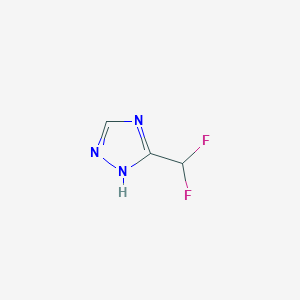

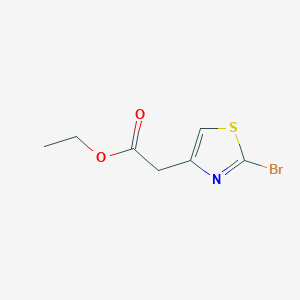
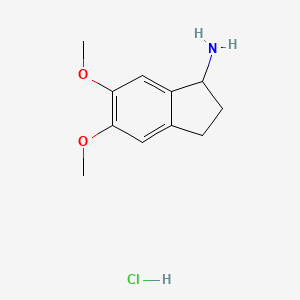
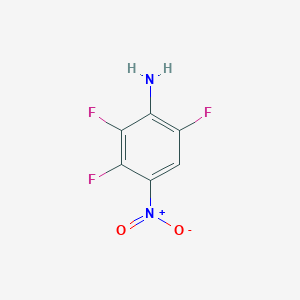
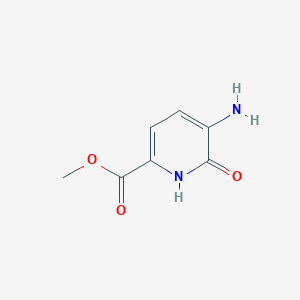
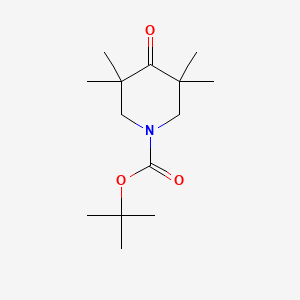
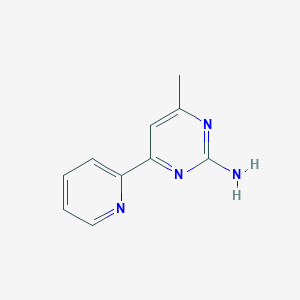
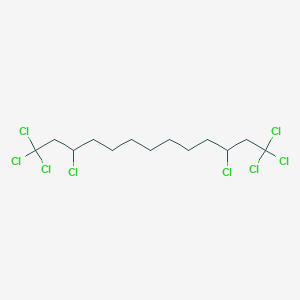
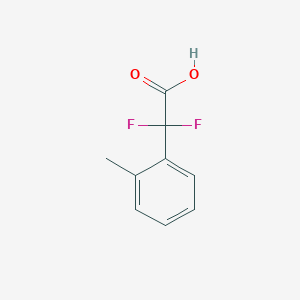
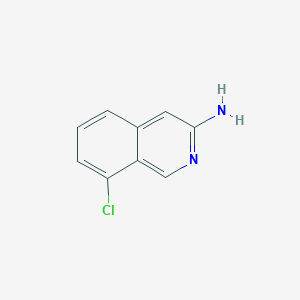
![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)
![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)
